4-(3-Morpholino-1h-1,2,4-triazol-1-yl)aniline
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Overview
Description
4-(3-Morpholino-1h-1,2,4-triazol-1-yl)aniline is a chemical compound that belongs to the class of 1,2,4-triazoles. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of the morpholine and aniline groups in the structure enhances its potential for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Morpholino-1h-1,2,4-triazol-1-yl)aniline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-amino-1,2,4-triazole with morpholine in the presence of a suitable solvent like acetonitrile at elevated temperatures (around 170°C) for a specified duration (e.g., 25 minutes) .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of microwave irradiation has been reported to enhance the efficiency of the synthesis process, reducing reaction times and improving yields .
Chemical Reactions Analysis
Types of Reactions
4-(3-Morpholino-1h-1,2,4-triazol-1-yl)aniline can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the aniline group can be substituted by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents like dichloromethane with appropriate nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
4-(3-Morpholino-1h-1,2,4-triazol-1-yl)aniline has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antifungal, and antibacterial properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(3-Morpholino-1h-1,2,4-triazol-1-yl)aniline involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes or modulate receptors involved in disease pathways. The triazole ring can form hydrogen bonds with target proteins, enhancing its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids: Known for their anticancer properties.
1-Methyl-1H-1,2,4-triazol-3-amine hydrochloride: Used in various chemical syntheses.
[(3-Nitro-1H-1,2,4-triazol-1-yl)-NNO-azoxy]furazans: Explored for their energetic material properties.
Uniqueness
4-(3-Morpholino-1h-1,2,4-triazol-1-yl)aniline is unique due to the presence of both morpholine and aniline groups, which enhance its versatility and potential for diverse applications in scientific research and industry.
Properties
Molecular Formula |
C12H15N5O |
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Molecular Weight |
245.28 g/mol |
IUPAC Name |
4-(3-morpholin-4-yl-1,2,4-triazol-1-yl)aniline |
InChI |
InChI=1S/C12H15N5O/c13-10-1-3-11(4-2-10)17-9-14-12(15-17)16-5-7-18-8-6-16/h1-4,9H,5-8,13H2 |
InChI Key |
IKYMWNRAAAZHAG-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=NN(C=N2)C3=CC=C(C=C3)N |
Origin of Product |
United States |
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